molecular formula C7H10O B14693488 5-Ethylcyclopent-2-en-1-one CAS No. 34094-63-8

5-Ethylcyclopent-2-en-1-one

Cat. No.: B14693488
CAS No.: 34094-63-8
M. Wt: 110.15 g/mol
InChI Key: ZUWLMAOLTHLUHS-UHFFFAOYSA-N
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Description

5-Ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O It is a cyclopentenone derivative, characterized by a five-membered ring with a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-pentadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-ethylcyclopent-2-en-1-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the ketone oxygen can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Ethylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Ethylcyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. The compound’s ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a five-membered ring but without the ethyl group.

    Cyclopent-2-en-1-one: Similar structure but lacks the ethyl substituent.

    5-Methylcyclopent-2-en-1-one: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

5-Ethylcyclopent-2-en-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its analogs

Properties

CAS No.

34094-63-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

5-ethylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h3,5-6H,2,4H2,1H3

InChI Key

ZUWLMAOLTHLUHS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC=CC1=O

Origin of Product

United States

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